molecular formula C26H21BrO4 B11159697 3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11159697
M. Wt: 477.3 g/mol
InChI Key: QSLQMUJLVANPAC-UHFFFAOYSA-N
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Description

3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a benzyl group, a bromophenyl group, and a chromen-2-one core

Preparation Methods

The synthesis of 3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution:

    Cyclization: The formation of the chromen-2-one core is accomplished through a cyclization reaction, often involving the use of a base.

    Esterification: The final step involves the esterification of the intermediate compound to introduce the oxoethoxy group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant drug that is also a chromen-2-one derivative.

    Umbelliferone: A natural compound with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

Molecular Formula

C26H21BrO4

Molecular Weight

477.3 g/mol

IUPAC Name

3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one

InChI

InChI=1S/C26H21BrO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3

InChI Key

QSLQMUJLVANPAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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